神经生物素

描述

Neurobiotin is a tri-functional molecule designed for neuronal tracing and cell filling . It is an amino derivative of biotin that can be used as an intracellular label for cells, particularly neurons . It is used for visualizing neural architecture and for the identification of gap junction coupling .

Synthesis Analysis

Neurobiotin is used in electroporation techniques for combined analysis of neuronal structure and function . Individual neurons are studied with patch electrodes either in semi-loose or in tight-seal configurations . Neurobiotin electroporation is achieved by passing 500-ms pulses at 1 Hz for approximately 5 minutes .

Molecular Structure Analysis

The molecular structure of Neurobiotin is complex and is used for various purposes such as neuronal tracing and cell filling . The morphology of the neuron, including its dendritic tree and the distribution of excitatory and inhibitory synapses, can be determined by three-dimensional reconstruction .

Chemical Reactions Analysis

Neurobiotin is used in electroporation techniques where the cell membrane is first broken down with voltage pulses . This allows for the stable recording of spontaneous or evoked postsynaptic potentials or currents and the passage of Neurobiotin without spillover into the adjacent cells .

Physical And Chemical Properties Analysis

The physical and chemical properties of Neurobiotin are complex and are used for various purposes such as neuronal tracing and cell filling . The morphology of the neuron, including its dendritic tree and the distribution of excitatory and inhibitory synapses, can be determined by three-dimensional reconstruction .

科学研究应用

1. Neurobiotin Electroporation for Structural and Functional Analysis of Neurons

- Summary of Application: Neurobiotin electroporation is used for combined analysis of neuronal structure and function in 300-μm-thick brain slices during development, using mouse hypoglossal (XII) motoneurons as a model .

- Methods of Application: Two Neurobiotin electroporation techniques are described. One involves a semi-loose seal that allows prolonged recording of spontaneous or evoked spiking. The other involves a tight seal, where the cell membrane is first broken down with voltage pulses (50–100 mV). This allows for the stable recording of spontaneous or evoked postsynaptic potentials or currents and the passage of Neurobiotin without spillover into the adjacent cells .

2. Neurobiotin Tracer for Studying Gap Junctions in Retina

- Summary of Application: Neurobiotin is used as a tracer to reveal many different networks interconnected by gap junctions in the retina .

- Methods of Application: The permeabilities of five different retinal gap junctions were compared by measuring their permeabilities to a series of structurally related tracers .

- Results or Outcomes: Three distinctly different permeability profiles were found, suggesting that multiple neuronal connexin types were present .

3. Semi-loose Seal Neurobiotin Electroporation

- Summary of Application: This method involves a semi-loose seal that allows for the stable recording of the postsynaptic potentials (PSPs) without cytoplasmic washout and the passage of Neurobiotin without risk of spillover to surrounding neurons .

- Methods of Application: The resulting pore formation in the semi-loose sealed membrane allows for the stable recording of the postsynaptic potentials (PSPs) without cytoplasmic washout and the passage of Neurobiotin without risk of spillover to surrounding neurons .

- Results or Outcomes: The efficiency and reliability of the semi-loose seal makes it particularly suitable for the serial recording and labelling of multiple neurons within the same preparation .

4. Modulating Gap Junction Permeability in Retina

- Summary of Application: This study investigates the effect of blinding diseases on gap junction networks (GJ-nets) in mouse retinas and the impact of electrical stimulation on gap junction permeability .

- Methods of Application: Gap junction permeability was traced in the acute retinal explants of blind retinal degeneration 1 (rd1) mice using the gap junction tracer Neurobiotin . Sustained stimulation was applied to modulate gap junction permeability using a single large electrode .

- Results or Outcomes: The study found that the gap junction networks of rd1 retinas remain coupled and functional after blinding disease and that their permeability is regulatable by sustained stimulation .

5. Neurobiotin Electroporation for Combined Structural and Functional Analysis of Neurons in Developing Mouse Brain Slices

- Summary of Application: This method involves two Neurobiotin electroporation techniques for combined analysis of neuronal structure and function in 300-μm-thick brain slices during development, using mouse hypoglossal (XII) motoneurons as a model .

- Methods of Application: Individual neurons were studied with patch electrodes either in semi-loose (R ∼50–300 MΩ) or in tight-seal (GΩ) configurations. The semi-loose seal allows prolonged recording of spontaneous (if present) or evoked (by voltage steps or extracellular K+) spiking .

6. Sustained Extracellular Electrical Stimulation Modulates the Permeability of Gap Junctions in rd1 Mouse Retina with Photoreceptor Degeneration

- Summary of Application: This study investigates the effect of blinding diseases on gap junction networks (GJ-nets) in mouse retinas and the impact of electrical stimulation on gap junction permeability .

- Methods of Application: Gap junction permeability was traced in the acute retinal explants of blind retinal degeneration 1 (rd1) mice using the gap junction tracer Neurobiotin . Sustained stimulation was applied to modulate gap junction permeability using a single large electrode .

- Results or Outcomes: The study found that the gap junction networks of rd1 retinas remain coupled and functional after blinding disease and that their permeability is regulatable by sustained stimulation .

未来方向

The method of using Neurobiotin for neuronal tracing and cell filling can be adapted to super-resolution microscopy techniques, which will enhance its applicability to the study of neural circuits at the level of synapses . This method allows for a rapid morphological confirmation of the post-synaptic responses recorded by patch-clamp prior to Neurobiotin filling .

属性

IUPAC Name |

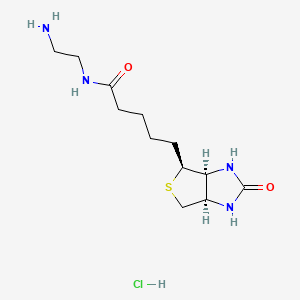

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S.ClH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYKXZBFDOWDHO-GRIHUTHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)

![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)

![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)